molecular formula C13H13BrN2 B316133 (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-60-1

(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B316133
CAS No.: 510723-60-1
M. Wt: 277.16 g/mol
InChI Key: RQBVNWAMLAQRLY-UHFFFAOYSA-N
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Description

“(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine” is a specialty product used for proteomics research . It has a molecular formula of C13H13BrN2 and a molecular weight of 277.16 .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 3-(Aminomethyl)pyridine and 4-Bromobenzaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C13H13BrN2 .

Scientific Research Applications

Catalysis and Synthesis

(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, due to its structural features, can potentially serve as a significant precursor or intermediate in various chemical syntheses and catalytic processes. For instance, in the realm of C-N bond forming cross-coupling reactions, the utility of aromatic, heterocyclic, and aliphatic amines, including benzylamines and pyridines, is extensively documented. These compounds engage in reactions with aryl iodides, bromides, and chlorides in copper-mediated systems. Such processes underscore the importance of aromatic amines in the development of recyclable catalyst systems, highlighting their role in sustainable and green chemistry (M. Kantam et al., 2013). Furthermore, the interaction of these compounds with various nucleophiles leads to a broad spectrum of acyclic, cyclic, and heterocyclic compounds, demonstrating their versatility in organic synthesis (I. Kamneva et al., 2018).

Photochromism

Additionally, the structural analogs of this compound, particularly those involving benzylpyridines, have been explored for their photochromic properties. These studies offer insights into the potential of such compounds in photon-based electronics, driven by their solid-state photochromic activity and minimal structural alterations during photoreactions (P. Naumov, 2006).

Drug Synthesis Potential

In the domain of drug development, heterocyclic N-oxides derived from pyridine, showcasing relevance to this compound, have underscored their potential in medicinal chemistry. These compounds exhibit significant bioactivity, including anticancer, antibacterial, and anti-inflammatory properties, positioning them as key intermediates in the synthesis of novel therapeutics (Dongli Li et al., 2019).

Electroluminescence and Optoelectronic Applications

Explorations into quinazolines and pyrimidines, closely related to the chemical space of this compound, have revealed their applicability in optoelectronic materials. These investigations highlight the luminescent and electroluminescent properties of such compounds when incorporated into π-extended conjugated systems. This research paves the way for their use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).

Properties

IUPAC Name

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBVNWAMLAQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241460
Record name N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-60-1
Record name N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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